N-Acetyl Darunavir

Description

Properties

Molecular Formula |

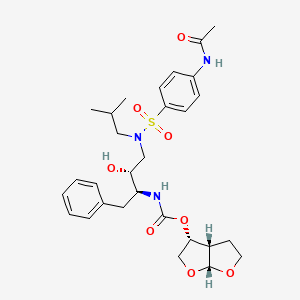

C29H39N3O8S |

|---|---|

Molecular Weight |

589.7 g/mol |

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-acetamidophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C29H39N3O8S/c1-19(2)16-32(41(36,37)23-11-9-22(10-12-23)30-20(3)33)17-26(34)25(15-21-7-5-4-6-8-21)31-29(35)40-27-18-39-28-24(27)13-14-38-28/h4-12,19,24-28,34H,13-18H2,1-3H3,(H,30,33)(H,31,35)/t24-,25-,26+,27-,28+/m0/s1 |

InChI Key |

TZLDMWOGBDDVMA-AJIIGFCHSA-N |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Darunavir involves the acetylation of Darunavir. The process typically starts with Darunavir, which is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure complete conversion and purity .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl Darunavir undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur at the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can target the carbonyl groups in the compound.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of carbonyl groups can produce alcohols .

Scientific Research Applications

N-Acetyl Darunavir has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the behavior of protease inhibitors and their derivatives.

Biology: this compound is used in cell culture studies to investigate its effects on HIV replication and resistance mechanisms.

Medicine: It is being explored for its potential use in combination therapies for HIV treatment.

Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

N-Acetyl Darunavir exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for viral precursor protein processing and viral maturation. By binding to the active site of the protease, this compound prevents the cleavage of the Gag-Pol polyprotein, thereby inhibiting the formation of mature virus particles. This action reduces the viral load and helps in the management of HIV infection .

Comparison with Similar Compounds

Binding Affinity and Protease Inhibition

Darunavir’s inhibitory potency is compared to other PIs and antiviral agents:

Key Findings :

Pharmacokinetics and Distribution

Darunavir’s pharmacokinetic profile is distinct from other PIs:

Key Findings :

Resistance Profiles

Darunavir’s resistance barrier is higher than earlier PIs:

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.